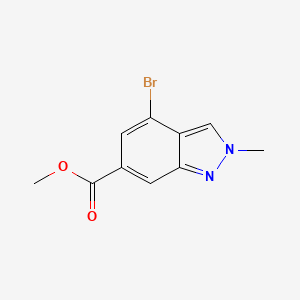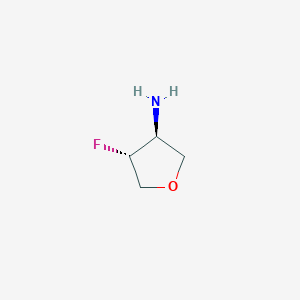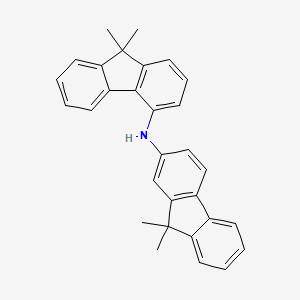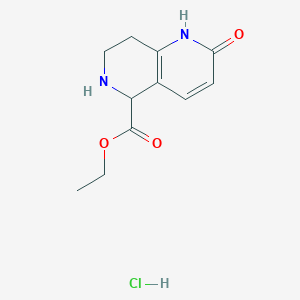![molecular formula C6H7NO2 B3108283 5-Azaspiro[2.4]heptane-4,7-dione CAS No. 1643666-96-9](/img/structure/B3108283.png)
5-Azaspiro[2.4]heptane-4,7-dione
Descripción general
Descripción
5-Azaspiro[24]heptane-4,7-dione is a heterocyclic compound with a unique spiro structure It is characterized by a spiro-connected bicyclic system containing a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptane-4,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization to form the spiro structure. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Azaspiro[2.4]heptane-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or carbon atoms in the spiro ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetonitrile as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles such as amines or halides, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced spiro compounds .
Aplicaciones Científicas De Investigación
5-Azaspiro[2.4]heptane-4,7-dione has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Azaspiro[2.4]heptane-4,7-dione involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological target .
Comparación Con Compuestos Similares
- 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione
- 5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione
Comparison: 5-Azaspiro[2.4]heptane-4,7-dione is unique due to its specific spiro structure and the presence of a nitrogen atom in the ring. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
5-azaspiro[2.4]heptane-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-3-7-5(9)6(4)1-2-6/h1-3H2,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUGIFANFIQFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl(1s,4s,5r)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108209.png)
![Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3108214.png)


![7,12-Diphenylbenzo[k]fluoranthene](/img/structure/B3108232.png)
![2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE](/img/structure/B3108246.png)







